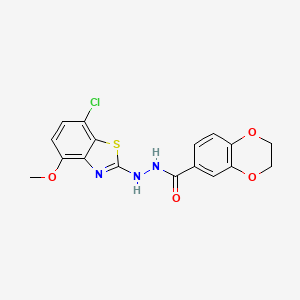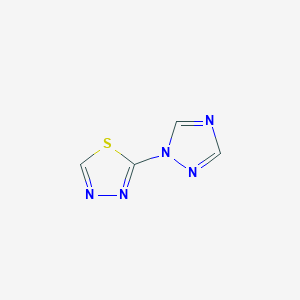![molecular formula C21H18F2N4O B6513454 2,6-difluoro-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide CAS No. 941945-77-3](/img/structure/B6513454.png)
2,6-difluoro-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-difluoro-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide (DFNPPB) is a heterocyclic compound that has been studied for its potential applications in medicinal chemistry and biological research. DFNPPB is an important structural component of a variety of biologically active compounds, such as antibiotics, anti-inflammatory agents, and anti-cancer drugs. It has been used as a building block for the synthesis of a variety of bioactive molecules. DFNPPB has been found to exhibit a wide range of biological activities, such as anti-inflammatory, anti-tumor, and anti-oxidant properties.
Wissenschaftliche Forschungsanwendungen
2,6-difluoro-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide has been studied for its potential applications in medicinal chemistry and biological research. It has been used as a building block for the synthesis of a variety of bioactive molecules. 2,6-difluoro-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide has been found to exhibit a wide range of biological activities, such as anti-inflammatory, anti-tumor, and anti-oxidant properties. Additionally, 2,6-difluoro-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide has been studied for its potential use in the treatment of a variety of diseases, including cancer, cardiovascular disease, neurodegenerative disorders, and infectious diseases.
Wirkmechanismus
The exact mechanism of action of 2,6-difluoro-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide is not fully understood. However, it is believed that the compound may act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Additionally, 2,6-difluoro-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to suppress the activity of NF-κB, a transcription factor involved in the regulation of inflammation.
Biochemical and Physiological Effects
2,6-difluoro-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. Additionally, 2,6-difluoro-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to suppress the activity of NF-κB, a transcription factor involved in the regulation of inflammation. Furthermore, 2,6-difluoro-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide has been found to possess anti-proliferative and anti-angiogenic properties, and to modulate the expression of several genes involved in cell cycle progression, apoptosis, and angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
2,6-difluoro-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide is a relatively simple compound to synthesize and is widely available. Additionally, it is a relatively stable compound, making it suitable for use in a variety of laboratory experiments. However, 2,6-difluoro-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide is a relatively expensive compound, and its synthesis requires the use of hazardous chemicals, making it unsuitable for use in large-scale experiments.
Zukünftige Richtungen
The potential applications of 2,6-difluoro-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide are still being explored. Possible future directions include further studies on its anti-inflammatory, anti-tumor, and anti-oxidant properties, as well as its potential use in the treatment of a variety of diseases, including cancer, cardiovascular disease, neurodegenerative disorders, and infectious diseases. Additionally, the use of 2,6-difluoro-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide in combination with other compounds or drugs may be explored in order to enhance its efficacy. Finally, further studies on the mechanism of action of 2,6-difluoro-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide may be conducted in order to gain a better understanding of its biological activities.
Synthesemethoden
2,6-difluoro-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide can be synthesized using a variety of methods. The most common method involves the condensation of a pyrrolidin-1-ylpyridazin-3-ylphenyl group with 2,6-difluoro-N-benzamide. This reaction is typically carried out in an organic solvent at a temperature of around 100°C. The reaction is usually complete within a few hours, and the product can be isolated in high yields.
Eigenschaften
IUPAC Name |
2,6-difluoro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N4O/c22-16-4-3-5-17(23)20(16)21(28)24-15-8-6-14(7-9-15)18-10-11-19(26-25-18)27-12-1-2-13-27/h3-11H,1-2,12-13H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLNZVNQPCYXMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methylphenyl)-2-{[4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B6513378.png)

![1-[(4-chlorophenyl)methyl]-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6513385.png)
![2-{[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(3-methoxypropyl)acetamide](/img/structure/B6513389.png)

![3-fluoro-N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide](/img/structure/B6513415.png)
![ethyl 5-{[(4-bromophenyl)formohydrazido]carbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B6513418.png)
![N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide](/img/structure/B6513424.png)
![(4Z)-N-(4-fluorophenyl)-4-[(2-methoxyphenyl)imino]-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B6513437.png)
![2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-phenylacetamide](/img/structure/B6513450.png)
![N-(4-methylphenyl)-2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetamide](/img/structure/B6513457.png)
![N-(3,4-dimethoxyphenyl)-2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetamide](/img/structure/B6513464.png)
![2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}-N-phenylacetamide](/img/structure/B6513477.png)
![3-(3,4-dimethylphenyl)-8-methoxy-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B6513481.png)